molecular formula C11H15NO2 B14360069 3-Ethyl-5-(2-methyl-1,3-dioxolan-2-yl)pyridine CAS No. 91670-73-4

3-Ethyl-5-(2-methyl-1,3-dioxolan-2-yl)pyridine

Cat. No.: B14360069
CAS No.: 91670-73-4
M. Wt: 193.24 g/mol
InChI Key: KOUDJAMFPRAVII-UHFFFAOYSA-N
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Description

3-Ethyl-5-(2-methyl-1,3-dioxolan-2-yl)pyridine is an organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with an ethyl group and a 2-methyl-1,3-dioxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-(2-methyl-1,3-dioxolan-2-yl)pyridine typically involves the acetalization of aldehydes and ketalization of ketones with ethylene glycol . The reaction is usually catalyzed by acids, and the conditions must be carefully controlled to avoid unwanted side reactions. The process involves the formation of a dioxolane ring, which is a key feature of the compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-(2-methyl-1,3-dioxolan-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The pyridine ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced derivatives of the compound.

Scientific Research Applications

3-Ethyl-5-(2-methyl-1,3-dioxolan-2-yl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-(2-methyl-1,3-dioxolan-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-5-(2-methyl-1,3-dioxolan-2-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring and the presence of the 2-methyl-1,3-dioxolane moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

91670-73-4

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

3-ethyl-5-(2-methyl-1,3-dioxolan-2-yl)pyridine

InChI

InChI=1S/C11H15NO2/c1-3-9-6-10(8-12-7-9)11(2)13-4-5-14-11/h6-8H,3-5H2,1-2H3

InChI Key

KOUDJAMFPRAVII-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CN=C1)C2(OCCO2)C

Origin of Product

United States

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